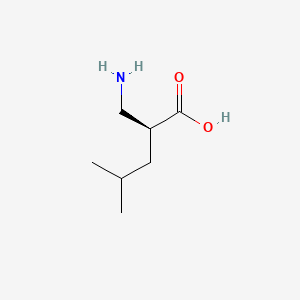

(S)-2-(Aminomethyl)-4-methylpentanoic acid

Descripción

Contextualization within Amino Acid Chemistry and Analogs

The scientific importance of (S)-2-(Aminomethyl)-4-methylpentanoic acid is best understood through its classification and relationship to other biologically relevant molecules.

(S)-2-(Aminomethyl)-4-methylpentanoic acid is classified as a β²-homoleucine derivative. This designation indicates two key structural features. Firstly, it is a β-amino acid, meaning the amino group is attached to the second carbon atom (the β-carbon) from the carboxyl group. This contrasts with the α-amino acids that are the fundamental building blocks of proteins. Secondly, the "homoleucine" part of its name signifies that it is a higher homolog of the proteinogenic amino acid leucine (B10760876), containing an additional methylene (B1212753) group in its backbone. The superscript '2' in β² denotes that the substituent, in this case, the isobutyl group characteristic of leucine, is located at the α-carbon (C2) of the amino acid backbone. This specific substitution pattern influences the molecule's conformational preferences and its interactions with biological targets.

(S)-2-(Aminomethyl)-4-methylpentanoic acid is also recognized as a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). researchgate.netwikipedia.org GABA itself has limited therapeutic potential due to its inability to efficiently cross the blood-brain barrier. researchgate.net This has spurred the development of GABA analogues, which are molecules that mimic the structure or function of GABA but possess improved pharmacokinetic properties. researchgate.netwikipedia.org The structural similarity of (S)-2-(Aminomethyl)-4-methylpentanoic acid to GABA suggests its potential to interact with GABA-related pathways and receptors, making it a person of interest in the design of new neurologically active compounds. nih.gov While many GABA analogues are known, the specific substitution pattern of this β²-homoleucine derivative offers a unique scaffold for exploring structure-activity relationships in this area. wikipedia.org

Significance in Advanced Organic Synthesis

The utility of (S)-2-(Aminomethyl)-4-methylpentanoic acid extends into the realm of advanced organic synthesis, where it serves as a versatile chiral building block. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for its incorporation into a variety of molecular architectures. One of the most notable applications is in peptide synthesis. The Fmoc-protected version of (S)-2-(aminomethyl)-4-methylpentanoic acid is commercially available and is utilized in solid-phase peptide synthesis to create peptides with modified backbones. google.com The introduction of β-amino acids like this one into peptide chains can induce specific secondary structures and enhance resistance to enzymatic degradation, properties that are highly desirable in the development of peptide-based therapeutics. google.compeptide.com The enantiomerically pure nature of the (S)-isomer is particularly crucial in these syntheses, as stereochemistry plays a pivotal role in the biological activity of the final peptide. libretexts.org

Role as a Key Intermediate in Pre-clinical Compound Development

The structural relationship of (S)-2-(Aminomethyl)-4-methylpentanoic acid to GABA has made it a valuable intermediate in the discovery of new drug candidates, particularly for neurological disorders. nih.govnih.govresearchgate.net The development of novel GABA analogues is a significant area of preclinical research aimed at addressing conditions such as epilepsy, anxiety, and neuropathic pain. researchgate.net While specific preclinical drug candidates incorporating the (S)-2-(aminomethyl)-4-methylpentanoic acid scaffold are often proprietary and not always disclosed in publicly available literature, its use as a starting material for the synthesis of libraries of compounds for biological screening is a key aspect of the drug discovery process. nih.govresearchgate.net The isobutyl group of the molecule can be varied to explore the impact of lipophilicity on blood-brain barrier penetration and target engagement. Research into the biological activity of related β-amino acid derivatives suggests that compounds derived from this scaffold could act as novel false neurotransmitters or modulate the activity of GABAergic systems. nih.gov

Chemical Compound Information

| Compound Name |

| (S)-2-(Aminomethyl)-4-methylpentanoic acid |

| γ-Aminobutyric acid (GABA) |

| Leucine |

| Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid |

Chemical Properties of (S)-2-(Aminomethyl)-4-methylpentanoic Acid

| Property | Value |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | (2S)-2-(aminomethyl)-4-methylpentanoic acid |

| CAS Number | 203854-56-2 |

| Canonical SMILES | CC(C)CC@@HC(=O)O |

| InChI Key | IAXQYBCPMFDMOJ-LURJTMIESA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(aminomethyl)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXQYBCPMFDMOJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716963 | |

| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203854-56-2 | |

| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203854-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Stereoselective Synthetic Methodologies and Strategies

Chiral Auxiliary Approaches

Chiral auxiliary-based methods involve the temporary incorporation of a chiral molecule to guide the formation of the desired stereocenter in the target compound. This auxiliary is later removed, having served its purpose of inducing asymmetry.

Utilization of Oxazolidinones in Asymmetric Induction

A well-established and effective method for inducing chirality in the synthesis of (S)-2-(Aminomethyl)-4-methylpentanoic acid involves the use of Evans oxazolidinone auxiliaries. beilstein-journals.orgnih.gov This strategy hinges on an asymmetric alkylation reaction, which serves as the key step to set the required stereochemistry. researchgate.net

Key Features of Oxazolidinone-Based Synthesis

| Feature | Description |

|---|---|

| Chiral Auxiliary | Evans Oxazolidinones (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) |

| Key Reaction | Asymmetric alkylation of a chiral imide enolate. researchgate.net |

| Stereocontrol | The auxiliary's steric hindrance directs the approach of the electrophile. acs.org |

| Outcome | High diastereoselectivity in the alkylation step, leading to high enantiomeric purity in the final product. researchgate.net |

| Final Step | Removal of the auxiliary to yield the chiral product. researchgate.net |

Application of Chiral Thiourea (B124793) Catalysts

Chiral thiourea derivatives have emerged as powerful organocatalysts for various asymmetric transformations, including the synthesis of precursors for (S)-2-(Aminomethyl)-4-methylpentanoic acid. These catalysts operate through hydrogen bonding, activating substrates and controlling the stereochemical outcome of the reaction. nih.govpatsnap.com

One successful strategy employs a bifunctional quinidine-derived squaramide catalyst. researchgate.net This catalyst is used in the asymmetric Michael addition of Meldrum's acid to the nitroalkene, (E)-5-methyl-1-nitrohex-1-ene. The reaction, conducted with a catalyst loading of 5 mol% in dichloromethane (B109758), yields the corresponding nitro derivative with high yield (83%) and excellent enantiomeric excess (94% ee). researchgate.net The thiourea moiety of the catalyst is believed to activate the nitroalkene via hydrogen bonding, while the tertiary amine base deprotonates the Meldrum's acid, creating a chiral environment that directs the nucleophilic attack. The resulting adduct is then converted through several steps, including hydrogenation and decarboxylation, to afford the final (S)-2-(Aminomethyl)-4-methylpentanoic acid. researchgate.net

Chiral Pool Synthesis from Leucine (B10760876) Derivatives

The use of naturally occurring chiral molecules, such as amino acids, as starting materials is a common strategy in asymmetric synthesis known as the chiral pool approach. baranlab.orgmdpi.com Given the structural similarity between L-leucine and (S)-2-(Aminomethyl)-4-methylpentanoic acid, with both possessing an isobutyl group and a defined stereocenter, L-leucine represents a logical starting point. This approach would theoretically involve homologation of the amino acid, specifically the insertion of a methylene (B1212753) group between the carboxyl and the α-carbon. However, specific and widely adopted synthetic routes detailing this transformation were not prominently featured in the reviewed literature, suggesting that other methods may be more synthetically feasible or economically viable on a larger scale.

Asymmetric Catalysis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often highly efficient and is a cornerstone of modern pharmaceutical manufacturing.

Transition Metal-Catalyzed Asymmetric Hydrogenation Pathways

One of the most efficient and industrially significant methods for synthesizing (S)-2-(Aminomethyl)-4-methylpentanoic acid involves the asymmetric hydrogenation of a prochiral olefin. acs.orggoogleapis.com This key step utilizes a chiral transition metal catalyst to deliver hydrogen selectively to one face of the double bond.

A prominent example is the hydrogenation of (E)-3-cyano-5-methylhex-3-enoic acid. This reaction is catalyzed by a rhodium complex bearing a chiral bisphosphine ligand, such as [(R,R)-Me-DuPHOS]Rh(COD)⁺BF₄⁻. researchgate.netacs.org The catalyst coordinates to the olefin and directs the hydrogenation to produce (S)-3-cyano-5-methylhexanoic acid with very high enantiomeric excess. This nitrile intermediate is then reduced, typically using a heterogeneous nickel catalyst, to furnish the final (S)-2-(Aminomethyl)-4-methylpentanoic acid. researchgate.net This method avoids the use of stoichiometric chiral reagents and is highly effective, providing the target compound in excellent yield and purity. researchgate.net

Summary of Asymmetric Hydrogenation

| Parameter | Details |

|---|---|

| Substrate | (E)-3-cyano-5-methylhex-3-enoic acid or its salts. acs.orgbaranlab.org |

| Catalyst | Chiral Rhodium-bisphosphine complexes (e.g., Rh-Me-DuPHOS). researchgate.net |

| Key Transformation | Enantioselective reduction of a C=C double bond. |

| Intermediate | (S)-3-cyano-5-methylhexanoic acid. researchgate.net |

| Advantages | High efficiency, high enantioselectivity, catalytic use of chiral material. googleapis.com |

Enantioselective Alkylation Strategies

Beyond the auxiliary-controlled alkylations discussed previously, other enantioselective alkylation strategies have been developed. One such method involves the asymmetric alkylation of a metal complex of a glycine (B1666218) Schiff base. This approach utilizes a recyclable chiral auxiliary derived from an amino acid to form a stable, planar Ni(II) complex. mdpi.com

In this strategy, a Schiff base is formed between glycine and a chiral ligand. This ligand-glycine combination then coordinates with a Ni(II) ion. The resulting complex is a flat molecule where the chiral auxiliary blocks one face of the potential carbanion that is formed upon deprotonation at the glycine α-carbon. The reaction of this metal-stabilized enolate with an alkyl halide proceeds with high diastereoselectivity. After the alkylation, the complex is disassembled, typically with acid, to release the newly formed, enantiomerically enriched α-amino acid and recover the chiral ligand. This method provides an alternative route to chiral amino acids through enantioselective alkylation. mdpi.com

Enzymatic Resolution and Biocatalytic Routes

The production of enantiomerically pure (S)-2-(Aminomethyl)-4-methylpentanoic acid has been significantly advanced by the application of biocatalysis, which offers high selectivity under mild reaction conditions. These methods primarily involve either the resolution of a racemic mixture or the direct asymmetric synthesis of a chiral intermediate.

Penicillin G Acylase-Mediated Resolution

In the pursuit of efficient enzymatic kinetic resolution for precursors of (S)-2-(Aminomethyl)-4-methylpentanoic acid, a variety of enzymes have been screened. Among the enzymes investigated were acylases, including Penicillin G Acylase (PGA). google.comgoogle.com PGA is an industrial enzyme known for its role in producing semisynthetic penicillins by hydrolyzing the amide bond of penicillin G. nih.gov However, for the enantioselective hydrolysis of the key intermediate, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, lipases and esterases have demonstrated superior efficacy and are more commonly employed in industrial processes. google.comresearchgate.net While PGA was considered, lipases are noted as being particularly useful for this specific transformation. google.com

Other Enzymatic Pathways for Enantiomeric Purity

Beyond the initial screenings that included Penicillin G Acylase, several other enzymatic pathways have been successfully developed to ensure the high enantiomeric purity required for (S)-2-(Aminomethyl)-4-methylpentanoic acid. These routes provide alternatives to classical resolution and often result in higher efficiency and greener processes.

One of the most prominent industrial methods is the kinetic resolution of a racemic diester precursor, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), using lipases. researchgate.netresearchgate.net Enzymes such as Lipolase or lipases from Talaromyces thermophilus and Candida rugosa selectively hydrolyze the (S)-enantiomer of the diester to its corresponding dicarboxylic acid monoester. google.comresearchgate.net This chiral acid is then separated and undergoes decarboxylation to yield a key precursor, (S)-3-cyano-5-methylhexanoic acid ethyl ester. researchgate.netnih.gov

A different strategy avoids kinetic resolution altogether by employing ene-reductases from the "Old Yellow Enzyme" (OYE) family. nih.gov These enzymes catalyze the asymmetric bioreduction of prochiral β-cyanoacrylate esters directly into the enantiomerically pure (S)-cyano ester precursor. nih.govacs.org This method is highly efficient, allowing access to either enantiomer by selecting the appropriate enzyme and substrate geometry ((E)- or (Z)-isomer). nih.gov

Other biocatalytic approaches include the use of amine dehydrogenases (AmDHs) and transaminases, which are capable of producing chiral amines through the reductive amination of ketones. nih.gov While not the primary route for this specific compound, these enzyme classes represent important tools for the asymmetric synthesis of γ-amino acid analogues. beilstein-journals.org

| Enzyme Class | Specific Enzyme Example | Strategy | Substrate | Product | Key Advantage |

|---|---|---|---|---|---|

| Lipase/Esterase | Lipolase, Talaromyces thermophilus lipase | Kinetic Resolution | rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester | (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid | Established industrial process with good enantioselectivity. researchgate.net |

| Ene-reductase | OYE1-3, OPR1, XenA/B | Asymmetric Reduction | Ethyl (E)-3-cyano-5-methylhex-2-enoate | (S)-ethyl 3-cyano-5-methylhexanoate | Direct asymmetric synthesis avoids resolution, potentially higher theoretical yield. nih.gov |

| Transaminase (AmT) | Arthrobacter sp. KNK168 | Asymmetric Amination | Prochiral ketones | Chiral amines | Versatile for creating various chiral amine building blocks. nih.gov |

Advanced Synthetic Protocols

To improve efficiency, reduce cost, and enhance safety, advanced synthetic protocols have been developed. These include modifications of classical reactions, the implementation of novel process technologies like continuous flow, and sophisticated multi-step strategic planning.

Modified Strecker Reactions for β-Amino Acids

The classical Strecker synthesis is a powerful one-pot reaction for producing α-amino acids from an aldehyde, ammonia, and cyanide. masterorganicchemistry.comyoutube.com To generate β-amino acids such as (S)-2-(Aminomethyl)-4-methylpentanoic acid, this reaction must be conceptually modified. Direct application is not feasible due to the different substitution pattern (the amino group is on the β-carbon relative to the carboxyl group).

Modified approaches often involve the conjugate addition (a Michael-type reaction) of a cyanide source or a protected nitrogen nucleophile to an α,β-unsaturated carbonyl compound. This strategy correctly establishes the 1,3-relationship between the carboxyl and amino functionalities. For instance, the conjugate addition of diethylaluminum cyanide to an N-enoyl system bearing a chiral auxiliary has been reported as a key step in an enantioselective synthesis. researchgate.net This reaction forms a β-cyano adduct, which is a direct precursor to the desired β-amino acid structure after hydrolysis and other functional group manipulations.

Catalytic asymmetric versions of this transformation have been developed using chiral catalysts, such as chiral amido-thioureas, to control the stereochemistry of the addition of cyanide to imines or other electrophiles, leading to highly enantiomerically enriched amino nitriles. nih.gov While many of these catalysts were developed for α-amino acid synthesis, the principles of using chiral catalysts to guide the nucleophilic attack of a cyanide equivalent are central to creating the chiral center found in the target molecule.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for synthesizing pharmaceutical intermediates, offering enhanced control over reaction parameters, improved safety, and greater scalability compared to traditional batch processing. nih.govrsc.org The synthesis of precursors for (S)-2-(Aminomethyl)-4-methylpentanoic acid has been successfully adapted to this technology.

A notable example is a three-step sequential flow process that starts from commercially available materials like isovaleraldehyde (B47997) and methyl malonate. rsc.org This system utilizes packed-bed reactors containing heterogeneous catalysts to perform sequential reactions, including Knoevenagel condensation, Michael addition of nitromethane (B149229), and subsequent reduction. rsc.org Another approach uses flow technology for the safe and clean production of a key nitroalkene intermediate, which is then used in a subsequent asymmetric organocatalytic reaction. nih.gov The ability to telescope multiple reaction steps into an integrated, continuous process significantly improves efficiency and reduces manual handling and isolation of intermediates.

| Step | Reaction Type | Reagents | Catalyst/Conditions | Product |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Isovaleraldehyde + Dimethyl malonate | Primary amine-modified silica (B1680970) catalyst | Alkylidene malonate intermediate |

| 2 | Michael Addition | Alkylidene malonate + Nitromethane | Ion exchange resin (base) | Nitro adduct intermediate |

| 3 | Nitro Group Reduction | Nitro adduct + H₂ | Palladium-based catalyst | γ-Lactam precursor |

Multi-step Convergent and Divergent Synthetic Routes

A divergent synthesis starts from a common intermediate that is used to create a library of structurally related compounds. acs.org This is particularly useful for exploring structure-activity relationships by creating various analogues. nih.gov For example, the asymmetric bioreduction of β-cyanoacrylate esters can be considered a divergent point; by choosing different enzymes or substrate geometries, one can access either the (S) or (R) enantiomer of the product. nih.govacs.org Furthermore, syntheses of analogues like 4-methylpregabalin (B8757328) often proceed from a common intermediate, with the final steps introducing variations to produce different stereoisomers or derivatives. beilstein-journals.org A new methodology developed for the synthesis of lipophilic β-alkyl substituted GABA analogues was also successfully applied to the synthesis of the racemic form of the title compound, demonstrating a divergent application from a shared synthetic pathway. rsc.org

Protecting Group Chemistry in Synthesis

In the multistep synthesis of complex molecules like (S)-2-(Aminomethyl)-4-methylpentanoic acid, protecting groups are indispensable tools. They are temporarily attached to a reactive functional group, such as the aminomethyl moiety, to mask its reactivity while chemical transformations are carried out elsewhere in the molecule. The choice of a protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the ease with which it can be removed without affecting the rest of the molecule.

The tert-Butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines in organic synthesis. wikipedia.org The protected form, Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid, is a key intermediate and a commercially available building block utilized in peptide synthesis and medicinal chemistry. chemimpex.comgenprice.comnextpeptide.com The introduction of the Boc group enhances the stability and handling of the amino acid derivative, making it suitable for complex synthetic routes, including solid-phase peptide synthesis. chemimpex.com Its lipophilicity can also improve solubility in organic solvents used during synthesis.

The installation of the Boc group onto the primary amine of (S)-2-(Aminomethyl)-4-methylpentanoic acid is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). fishersci.co.ukorganic-chemistry.org This reaction is generally performed in the presence of a base. fishersci.co.uk The conditions for this transformation are flexible, allowing for high yields under relatively mild conditions. fishersci.co.uk Various bases and solvent systems can be employed to optimize the reaction for different scales and subsequent synthetic steps. wikipedia.orgfishersci.co.uk

Table 1: Common Methods for Boc Protection of Amines

| Reagent | Base | Solvent(s) | Temperature | Notes |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) (NaOH) | Water, Water/THF | 0 °C to Room Temp | A common and effective method for aqueous conditions. wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile, THF | Room Temp to 40 °C | Suitable for anhydrous conditions; DMAP acts as a catalyst. wikipedia.orgfishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Chloroform/Water | Reflux | A biphasic system that can drive the reaction to completion. wikipedia.orgfishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst-free) | Water/Acetone | Room Temp | An environmentally friendly protocol affording high yields in short reaction times. nih.gov |

This table presents generalized methods for the Boc protection of amines and can be adapted for the synthesis of Boc-(S)-2-(aminomethyl)-4-methylpentanoic acid.

The Fluorenylmethoxycarbonyl (Fmoc) protecting group is another cornerstone of modern peptide synthesis, particularly favored in solid-phase peptide synthesis (SPPS) due to its base-lability. chemimpex.comnih.gov Like its Boc-protected counterpart, Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid is a versatile building block used in the synthesis of peptide-based pharmaceuticals. chemimpex.com The Fmoc group's key advantage is its stability to acidic conditions, allowing for an orthogonal protection strategy where other protecting groups (like Boc on amino acid side chains) can be removed with acid while the Fmoc group remains intact. organic-chemistry.org

The Fmoc group is essential for the selective protection of the α-amine during peptide synthesis, allowing for efficient coupling reactions and the assembly of complex peptide sequences. chemimpex.com The chiral center of the molecule is preserved, which is crucial for pharmaceutical applications where stereochemistry dictates biological activity. chemimpex.com The synthesis of Fmoc-protected amino acids typically involves reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) in the presence of a base. organic-chemistry.org

Research Findings:

Solid-Phase Synthesis: Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid is used as a building block in SPPS, where the Fmoc group is temporarily masking the amine. chemimpex.com

Orthogonal Chemistry: The base-lability of the Fmoc group contrasts with the acid-lability of groups like Boc, enabling selective deprotection during complex syntheses. organic-chemistry.org

Reagents for Protection: Stable reagents like Fmoc-benzotriazoles can react with amino acids in the presence of triethylamine (B128534) to afford Fmoc-protected amino acids in very good yields, free of dipeptide impurities. organic-chemistry.org

The removal of a protecting group is as critical as its installation. The chosen deprotection method must be efficient and selective, leaving other functional groups and stereocenters in the molecule unaffected.

Boc Deprotection: The Boc group is reliably cleaved under acidic conditions. nih.gov The most common reagent for this purpose is trifluoroacetic acid (TFA), often used neat or in a solution with a solvent like dichloromethane (DCM). wikipedia.orgfishersci.co.uk Another frequently used reagent is hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or dioxane. wikipedia.orgfishersci.co.uk

The mechanism of Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to release the free amine. wikipedia.org A significant challenge in this process is the potential for the highly reactive tert-butyl cation to alkylate nucleophilic sites on the substrate, leading to undesirable byproducts. wikipedia.orgacsgcipr.org To prevent this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the carbocation. wikipedia.org For substrates that are sensitive to harsh acidic conditions, milder reagents like zinc bromide or sequential treatment with trimethylsilyl (B98337) iodide and methanol can be employed. wikipedia.orgfishersci.co.uk

Fmoc Deprotection: In contrast to the Boc group, the Fmoc group is removed under basic, non-hydrolytic conditions. researchgate.net The deprotection mechanism is a β-elimination reaction initiated by a base. nih.gov The base abstracts the acidic proton on the fluorene (B118485) ring system, leading to the elimination of dibenzofulvene and the release of the free amine. researchgate.net

The most widely used reagent for Fmoc removal is a solution of a secondary amine, typically 20-40% piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.netspringernature.com The piperidine acts as both the base to initiate the elimination and the scavenger to trap the liberated dibenzofulvene, forming a stable adduct. nih.govspringernature.com While highly effective, piperidine can sometimes promote side reactions, such as aspartimide formation in sensitive sequences. nih.gov This has led to the investigation of alternative bases like piperazine (B1678402) (PZ) or 4-methylpiperidine (B120128) (4MP), which may offer advantages in terms of reduced side reactions or toxicity. nih.gov

Table 2: Common Methods for Fmoc Deprotection of Amines

| Reagent | Solvent | Concentration | Reaction Time | Notes |

| Piperidine | DMF or NMP | 20-55% | 7-20 min | The standard and most common method in SPPS. researchgate.netspringernature.comuci.edu |

| Piperazine (PZ) | DMF/Ethanol (9:1) | 10% w/v | ~15 min | An alternative to piperidine, may reduce certain side reactions. nih.gov |

| 4-Methylpiperidine (4MP) | DMF | 20% v/v | ~15 min | Behaves similarly to piperidine but can be advantageous regarding handling. nih.gov |

| Tris(2-aminoethyl)amine | Dichloromethane (DCM) | Excess | ~2 min | A very rapid deprotection and scavenging agent. researchgate.netspringernature.com |

This table summarizes common conditions for Fmoc deprotection used in peptide synthesis.

Iii. Molecular and Pre Clinical Mechanistic Investigations

Receptor Binding and Ligand-Target Interactions

Modulation of Voltage-Gated Calcium Channel α₂δ Subunits

The principal molecular target of (S)-2-(Aminomethyl)-4-methylpentanoic acid is the α₂δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. drugbank.compnas.orgyoutube.com It binds with high affinity and selectivity to both the α₂δ-1 and α₂δ-2 isoforms of this subunit. nih.govresearchgate.net This binding is crucial for its analgesic and anticonvulsant properties, as demonstrated in preclinical models where a mutation in the α₂δ-1 subunit that reduces binding affinity also eliminates the analgesic effects of the compound. pnas.orgnih.gov

The interaction with the α₂δ subunit modulates calcium influx into presynaptic nerve terminals. droracle.aifrontiersin.org By binding to this subunit, (S)-2-(Aminomethyl)-4-methylpentanoic acid is thought to reduce the trafficking of the α₂δ subunit to the cell membrane and decrease depolarization-induced calcium entry into neurons. drugbank.comnih.gov This reduction in intracellular calcium concentration subsequently leads to a decrease in the release of several excitatory neurotransmitters. drugbank.comdroracle.ai

Table 1: Binding Affinity of (S)-2-(Aminomethyl)-4-methylpentanoic acid and Related Compounds

| Compound | Target | Binding Affinity/Effect | Source |

|---|---|---|---|

| (S)-2-(Aminomethyl)-4-methylpentanoic acid | α₂δ subunit of VGCCs | High affinity | nih.govnih.gov |

| (R)-isobutylgaba (R-enantiomer) | α₂δ subunit of VGCCs | ~10-fold lower affinity than the (S)-enantiomer | nih.gov |

| L-isoleucine | α₂δ subunit of VGCCs | Competitively reverses effects, indicating shared binding site | nih.gov |

Studies have shown that this compound does not directly interact with GABAA, GABAB, or benzodiazepine (B76468) receptors, nor does it affect dopamine (B1211576) receptors, serotonin (B10506) receptors, or opiate receptors. drugbank.comnih.govnih.gov

Interactions with Neurotransmitter Systems in Pre-clinical Models

The modulation of α₂δ subunits by (S)-2-(Aminomethyl)-4-methylpentanoic acid has significant downstream effects on various neurotransmitter systems. In preclinical studies, it has been consistently shown to reduce the release of several key excitatory neurotransmitters from presynaptic terminals. drugbank.comresearchgate.net This inhibitory action is a direct consequence of the reduced calcium influx. youtube.com

Neurotransmitters affected include:

Glutamate (B1630785): A primary excitatory neurotransmitter in the CNS. drugbank.comdroracle.ai

Norepinephrine: A monoamine neurotransmitter involved in alertness and arousal. drugbank.comdroracle.ai

Substance P: A neuropeptide involved in pain transmission. drugbank.comdroracle.ai

Calcitonin gene-related peptide (CGRP): A peptide also implicated in pain signaling. drugbank.com

In cultured rat hippocampal neurons, (S)-2-(Aminomethyl)-4-methylpentanoic acid was found to significantly reduce the emptying of neurotransmitter vesicles from both presumed glutamatergic and GABAergic (GAD-immunoreactive) synaptic terminals. researchgate.net This effect was observed for both calcium-dependent and calcium-independent (hyperosmotic) neurotransmitter release. researchgate.net

Table 2: Effects on Neurotransmitter Release in Pre-clinical Models

| Neurotransmitter | Effect | Model System | Source |

|---|---|---|---|

| Glutamate | Decreased release | CNS tissues | drugbank.comdroracle.aifrontiersin.org |

| Norepinephrine | Decreased release | CNS tissues | drugbank.comdroracle.aifrontiersin.org |

| Substance P | Decreased release | CNS tissues | drugbank.comdroracle.aifrontiersin.org |

| Synaptic Vesicles (glutamatergic & GABAergic) | Reduced emptying | Cultured rat hippocampal neurons | researchgate.net |

This broad reduction in the release of excitatory neurotransmitters is believed to underlie the compound's effectiveness in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. nih.govfrontiersin.org

Exploration of Novel Binding Sites and Mechanisms

While the α₂δ subunit is the well-established primary target, research has explored other potential mechanisms. It has been noted that (S)-2-(Aminomethyl)-4-methylpentanoic acid is a substrate for the system L neutral amino acid transporter. acs.orgacs.org This transporter facilitates the movement of large amino acids across the blood-brain barrier, and its interaction with (S)-2-(Aminomethyl)-4-methylpentanoic acid is thought to be important for the drug's ability to enter the central nervous system. drugbank.comacs.org Studies have shown that L-isoleucine, another substrate of the system L transporter, can reverse the effects of (S)-2-(Aminomethyl)-4-methylpentanoic acid, suggesting competition at this site. nih.gov

Furthermore, some research suggests that the compound may have an indirect effect on the GABAergic system through prolonged application, which has been shown to increase the density of GABA transporter proteins in cultured neurons. nih.gov Other studies have investigated its effects on glutamate transporters, finding that it can increase the activity of the neuronal glutamate transporter type 3 (EAAT3), which may contribute to its analgesic effects. oup.com However, it does not have direct effects on sodium channels or cyclooxygenase activity. drugbank.comnih.gov

Enzyme Inhibition and Modulation

Inhibition of C-X-C Motif Chemokine 10 (CXCL10)

Chemokines are signaling proteins that play a role in inflammation and immune responses. In patients with neuropathic pain, levels of certain chemokines can be elevated. ijpsonline.com Studies have investigated the effect of (S)-2-(Aminomethyl)-4-methylpentanoic acid on these inflammatory mediators.

One study found that in patients with neuropathic pain, treatment with this compound significantly reduced the levels of several chemokines in the cerebrospinal fluid, including C-X-C Motif Chemokine 10 (CXCL10), also known as Interferon gamma-induced protein 10 (IP-10). ijpsonline.com Other chemokines that were reduced include CX3CL1, CXCL1, and CCL2. ijpsonline.com This suggests that part of the compound's therapeutic effect in pain states may be mediated through the modulation of neuroinflammation. ijpsonline.comnih.gov The mechanism is likely indirect, resulting from the primary action on calcium channels and subsequent reduction in pro-inflammatory signals, rather than direct enzyme inhibition. nih.gov

Table 3: Effect on Cerebrospinal Fluid Chemokine Levels in Neuropathic Pain Patients

| Chemokine | Effect of Treatment | Source |

|---|---|---|

| C-X-C Motif Chemokine 10 (CXCL10) | Significant reduction | ijpsonline.com |

| CX3CL1 | Significant reduction | ijpsonline.com |

| CXCL1 | Significant reduction | ijpsonline.com |

| CCL2 | Significant reduction | ijpsonline.com |

Effects on Amino Acid Metabolism Enzymes (e.g., Leucine (B10760876) 2,3-aminomutase)

(S)-2-(Aminomethyl)-4-methylpentanoic acid is a structural derivative of the branched-chain amino acid L-leucine. medchemexpress.com This structural relationship has led to investigations into its interaction with enzymes involved in amino acid metabolism.

The compound is transported across the blood-brain barrier by the L-type amino acid transporter 1 (LAT1), which also transports large neutral amino acids like leucine. nih.govnih.gov Studies have shown that (S)-2-(Aminomethyl)-4-methylpentanoic acid can inhibit the uptake of [3H]leucine in cell-based assays, indicating a competitive interaction at the transporter level. acs.orgnih.gov The Michaelis-Menten constant (Km) for LAT1-mediated uptake of the compound was determined to be 0.288 mM in one study. nih.gov

While there is a clear interaction with the transport of leucine, direct and significant modulation of metabolic enzymes like leucine 2,3-aminomutase by (S)-2-(Aminomethyl)-4-methylpentanoic acid is not a primary reported mechanism of its main therapeutic actions. The compound itself undergoes minimal metabolism (less than 2%) and is primarily excreted unchanged. nih.govmdpi.com Its interaction with amino acid pathways appears to be predominantly at the level of transport rather than enzymatic inhibition or modulation. acs.orgnih.gov

Cellular Pathway Modulation

(S)-2-(Aminomethyl)-4-methylpentanoic acid has demonstrated notable anti-inflammatory properties in various pre-clinical and clinical investigations. nih.govnih.gov Its mechanism in modulating inflammation appears to be multifactorial, involving the regulation of inflammatory mediators such as cytokines and neuropeptides. nih.govarchivesofrheumatology.org

Studies have shown that the compound can inhibit the release of key proinflammatory cytokines. In a rat model of carrageenan-induced inflammation, administration of (S)-2-(Aminomethyl)-4-methylpentanoic acid led to a decrease in serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Concurrently, it increased the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov In studies involving patients with fibromyalgia syndrome, the use of this compound was associated with significantly decreased serum concentrations of proinflammatory cytokines. archivesofrheumatology.org

The anti-inflammatory effects may also stem from its ability to modulate sensory neuropeptides like substance P and calcitonin gene-related peptide (CGRP) and to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory gene expression. nih.govresearchgate.net By inhibiting NF-κB, the compound can downregulate the expression of targets like COX-2. nih.gov This neuroprotective action is thought to be mediated, at least in part, through this anti-inflammatory effect. nih.gov

| Cytokine | Type | Observed Effect of (S)-2-(Aminomethyl)-4-methylpentanoic acid | Source |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Proinflammatory | Decreased Levels | nih.govarchivesofrheumatology.org |

| Interleukin-1β (IL-1β) | Proinflammatory | Decreased Levels | nih.gov |

| Interleukin-6 (IL-6) | Proinflammatory | Inhibited Levels | archivesofrheumatology.org |

| Interleukin-10 (IL-10) | Anti-inflammatory | Increased Levels | nih.gov |

The influence of (S)-2-(Aminomethyl)-4-methylpentanoic acid on glucose metabolism and insulin (B600854) sensitivity is complex, with research indicating varied outcomes. Diabetes mellitus is a metabolic disorder often characterized by insulin deficiency or insulin resistance. nih.gov While the compound is used to treat conditions like painful diabetic neuropathy, its direct effects on glycemic control have been a subject of investigation. nih.gov

A pooled analysis of several controlled clinical trials in patients with diabetes did not find an association between treatment with (S)-2-(Aminomethyl)-4-methylpentanoic acid and a loss of glycemic control, as measured by HbA1c. droracle.ai However, weight gain is a recognized side effect, which could theoretically impact metabolic control over the long term. nih.govdroracle.ai

| Parameter | Research Finding | Source |

|---|---|---|

| Glycemic Control (HbA1c) | Treatment was not associated with a loss of glycemic control in diabetic patients in pooled analyses. | droracle.ai |

| Weight | Associated with weight gain, a factor that can affect metabolic control. | nih.govdroracle.ai |

| Blood Glucose Levels | May affect insulin secretion and glucose metabolism, potentially leading to decreased blood glucose. | droracle.ai |

| Hypoglycemia Risk | Observed disproportionality of hypoglycemia, particularly in elderly patients with low body weight. A case of drug-induced insulin hypersecretion has been reported. | researchgate.net |

(S)-2-(Aminomethyl)-4-methylpentanoic acid can influence significant cellular signaling pathways, including an indirect relationship with the mammalian target of rapamycin (B549165) (mTOR) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various conditions, including inflammation and neuropathic pain. researchgate.net

The link between (S)-2-(Aminomethyl)-4-methylpentanoic acid and mTOR appears to be mediated through the L-type amino acid transporter 1 (LAT1), which is involved in its cellular uptake. nih.govresearchgate.net Research has shown that the expression of LAT1 can induce the activation of the mTOR signaling axis. researchgate.net Given that mTORC1 activation is involved in inflammation and neuropathic pain, this connection provides a potential indirect mechanism through which the compound could exert some of its therapeutic effects. researchgate.net Additionally, some studies on combination therapies have noted that related mechanistic effects are mediated through pathways such as PI3K/Akt and mTOR/p70S6K, which ultimately enhance cellular antioxidant properties. nih.gov

Conformational Analysis and Stereochemical Impact on Activity

The physical and chemical behavior of (S)-2-(Aminomethyl)-4-methylpentanoic acid is heavily influenced by its environment, particularly the difference between its solid-state structure and its behavior in solution. As a γ-amino acid, it exists as a zwitterion under neutral conditions. researchgate.net

In the solid state, the anhydrous crystalline form is physically stable. researchgate.net The crystal structure of anhydrous (S)-2-(Aminomethyl)-4-methylpentanoic acid is characterized by a two-dimensional network of charge-assisted hydrogen bonds between the ammonium (B1175870) (-NH3+) and carboxylate (-COO-) groups of the zwitterionic molecules. researchgate.net This extensive hydrogen bonding network results in a mechanically brittle crystal. researchgate.net

In contrast, when dissolved in aqueous solutions, the compound's behavior changes significantly. Water has been found to enhance both the kinetic and thermodynamic processes of nucleation. researchgate.net Studies have shown that in solution, hydration is highly favored, leading to the formation of hydrate (B1144303) clusters. researchgate.net This hydrate form, however, is physically unstable once it crystallizes out of solution, rapidly converting back to the more stable anhydrous form. researchgate.net This demonstrates a clear distinction between the favored state in solution (hydrated) and the stable solid-state form (anhydrous). This difference in hydration and conformation between solution and solid states is a critical factor in its formulation and physicochemical properties. researchgate.net

| Property | Solid-State (Anhydrous) | In Aqueous Solution | Source |

|---|---|---|---|

| Favored Form | Stable anhydrous crystal | Hydrated clusters | researchgate.net |

| Molecular State | Zwitterionic | Zwitterionic | researchgate.net |

| Key Interactions | 2D network of charge-assisted hydrogen bonds | Interactions with water molecules leading to hydration | researchgate.netresearchgate.net |

| Physical Stability | Stable | The crystallized hydrate form is unstable and converts to the anhydrous form. | researchgate.net |

Influence of Stereochemistry on Molecular Interactions

The biological activity of 2-(aminomethyl)-4-methylpentanoic acid is critically dependent on its three-dimensional structure, a property known as stereochemistry. The molecule possesses a chiral center, meaning it can exist in two non-superimposable mirror-image forms, or enantiomers: (S)-2-(aminomethyl)-4-methylpentanoic acid and (R)-2-(aminomethyl)-4-methylpentanoic acid. Research has unequivocally demonstrated that the pharmacological effects are almost exclusively associated with the (S)-enantiomer, a compound widely known as pregabalin (B1679071). researchgate.net

The primary molecular target for (S)-2-(aminomethyl)-4-methylpentanoic acid is the α2-δ subunit of voltage-gated calcium channels (VGCCs). nih.govfrontiersin.orgnih.gov This protein is an auxiliary subunit that modulates the function of the main, pore-forming α1 subunit of the calcium channel. nih.gov (S)-2-(aminomethyl)-4-methylpentanoic acid binds with high affinity to both the α2-δ-1 and α2-δ-2 isoforms of this subunit. nih.govnih.gov This interaction is highly stereospecific.

In contrast, the (R)-enantiomer exhibits a significantly lower affinity for the α2-δ subunit. nih.gov Preclinical studies have shown that the (S)-enantiomer is approximately 10 times more potent than the (R)-enantiomer in its biological activity. researchgate.net This marked difference in potency is a direct consequence of the differential binding affinity at the molecular target. The specific spatial arrangement of the aminomethyl and isobutyl groups in the (S)-configuration allows for optimal interaction with the binding pocket on the α2-δ protein, whereas the (R)-configuration does not fit as effectively.

The crucial role of this stereospecific interaction has been highlighted in studies using mutant animal models. nih.govnih.gov A single amino acid substitution, R217A, in the α2-δ-1 protein was shown to dramatically reduce the binding of [³H]-(S)-2-(aminomethyl)-4-methylpentanoic acid. nih.govnih.gov In these mutant mice, the analgesic effects of the compound were absent, providing conclusive evidence that the therapeutic actions are mediated through this specific, high-affinity interaction with the α2-δ-1 subunit. nih.gov

The data below summarizes the differential binding affinity and resulting biological activity of the two enantiomers.

| Enantiomer | Molecular Target | Relative Binding Affinity/Potency | Associated Biological Activity |

|---|---|---|---|

| (S)-2-(Aminomethyl)-4-methylpentanoic acid | α2-δ subunit of Voltage-Gated Calcium Channels | High | Pharmacologically active enantiomer responsible for therapeutic effects. researchgate.netnih.gov |

| (R)-2-(Aminomethyl)-4-methylpentanoic acid | α2-δ subunit of Voltage-Gated Calcium Channels | Low (~10-fold weaker than (S)-enantiomer) | Largely inactive enantiomer. researchgate.net |

These findings underscore the critical importance of stereochemistry in the molecular interactions of 2-(aminomethyl)-4-methylpentanoic acid. The specific three-dimensional arrangement of the (S)-enantiomer is essential for its high-affinity binding to the α2-δ subunit of VGCCs, which is the foundational event for its mechanism of action.

Iv. Derivatives, Analogues, and Structural Activity Relationships Sar

Functionalized Derivatives of the Amino Group

Introduction of Methylamino and Sulfonamide Groups

Derivatization of the amino group of GABA analogues has been explored to modulate their physicochemical properties. While specific SAR studies on methylamino derivatives of (S)-2-(Aminomethyl)-4-methylpentanoic acid are not extensively detailed in publicly available literature, general principles suggest that N-methylation can impact transporter affinity and receptor interaction.

The introduction of a sulfonamide group creates a more complex derivative with different chemical properties. Research into related structures, such as dipeptide-sulfonamide conjugates, indicates that the sulfonamide moiety can be a carrier for other functional groups and can influence biological activities like antimalarial and antioxidant properties. nih.gov For GABA analogues, introducing a bulky and acidic sulfonamide group directly onto the primary amine would be expected to drastically alter its interaction with the α2-δ binding site and system L transporter, likely reducing its affinity.

Incorporation of Heterocyclic Moieties (e.g., Thioxothiazolidinone)

Incorporating heterocyclic rings is a common strategy in medicinal chemistry to introduce conformational constraints, alter solubility, and create new interactions with biological targets. Studies have reported the synthesis of pregabalin (B1679071) analogues where the aminomethyl group is replaced by or incorporates a heteroaromatic side-chain. nih.gov For instance, N-heterocyclic analogues of GABA and pregabalin have been synthesized by incorporating rings like 1H-benzimidazole. mdpi.com These modifications aim to enhance lipophilicity, which could favor passage across the blood-brain barrier, and to explore new binding interactions within the target protein. mdpi.com A series of heteroaromatic analogues of pregabalin was found to possess anticonvulsant activity, demonstrating that the primary amino group is not an absolute requirement for activity and can be replaced by other functional groups capable of similar interactions. nih.gov While the specific "thioxothiazolidinone" moiety is not widely reported in the context of pregabalin analogues, the principle of using heterocyclic systems remains a key area of investigation.

Backbone Modifications and Homologation Studies

The carbon backbone of the pentanoic acid chain is a critical determinant of biological activity. Its length, branching, and substitution pattern directly influence how the molecule fits into the α2-δ binding pocket and interacts with the system L transporter. nih.govwikipedia.org

Alterations of the Pentanoic Acid Chain

Comprehensive SAR studies have shown that both the position of the aminomethyl group and the substitution on the main chain are crucial for activity. researchgate.net Moving the isobutyl group or adding small alkyl substituents along the GABA backbone can significantly impact binding affinity and transporter interaction. researchgate.netacs.org

For example, the introduction of a methyl group at the 4-position of pregabalin to give 4-methylpregabalin (B8757328) was found to increase its potency by 2-3 times. wikipedia.org This enhancement was attributed to improved geometry for binding to the α2-δ subunit without compromising the molecule's crucial interaction with the system L transporter, which is essential for its transport into the brain. wikipedia.org In contrast, many other modifications that increased binding affinity in vitro failed in vivo because they disrupted recognition by the transporter. wikipedia.org

Further studies have explored creating more lipophilic analogues by using fatty alkyl chains as substituents, aiming to improve pharmacokinetic properties. rsc.org The data below, derived from SAR studies on pregabalin, illustrates the sensitivity of the α2-δ binding site to backbone modifications.

| Compound | Modification from Pregabalin ((S)-3-(Aminomethyl)-5-methylhexanoic acid) | α2-δ Binding IC50 (nM) |

|---|---|---|

| Pregabalin | Reference | 37 |

| (3S,4R)-4-Methylpregabalin | Addition of a methyl group at C4 | 23 |

| (S)-3-(Aminomethyl)-6-methylheptanoic acid | Homologation (isopentyl instead of isobutyl) | 150 |

| (S)-3-(Aminomethyl)-4-methylpentanoic acid | Positional isomer of isobutyl group | >10000 |

Synthesis and Analysis of Dipeptide and Tripeptide Analogues

(S)-2-(Aminomethyl)-4-methylpentanoic acid can be viewed as a β-amino acid, a structural motif that can be incorporated into peptides. While direct SAR studies on di- and tripeptide analogues of pregabalin as α2-δ ligands are limited, research exists on related peptide structures. For example, tripeptides such as (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid are used in pharmaceutical formulations as dispersibility enhancers.

The synthesis of Val-Val dipeptide-sulfonamide conjugates has been reported, demonstrating the feasibility of creating peptide-based structures from related amino acids. nih.gov Such modifications would create significantly larger molecules than pregabalin. These larger analogues would be unlikely to retain affinity for the α2-δ binding site or be substrates for the system L transporter in the same manner as the parent compound. Their biological activity, if any, would likely stem from different mechanisms and targets.

Isomeric and Enantiomeric Analogues

The stereochemistry and regiochemistry of GABA analogues are paramount to their biological activity. The parent compound of this article, (S)-2-(Aminomethyl)-4-methylpentanoic acid, is itself a positional isomer of the well-known drug pregabalin, (S)-3-(Aminomethyl)-5-methylhexanoic acid. nih.govnih.gov

Research has unequivocally shown that the biological activity of pregabalin resides almost exclusively in the (S)-enantiomer, which is approximately 10 times more active than its (R)-enantiomer. This stereoselectivity is a hallmark of its interaction with the α2-δ protein.

Furthermore, the position of the aminomethyl group along the alkane chain is critical. The subject of this article, (S)-2-(Aminomethyl)-4-methylpentanoic acid, is significantly less active than its 3-aminomethyl isomer, pregabalin. This demonstrates a strict structural requirement for optimal binding at the α2-δ subunit.

| Compound | Isomeric Relationship | α2-δ Binding IC50 (nM) |

|---|---|---|

| (S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) | Active Enantiomer | 37 |

| (R)-3-(Aminomethyl)-5-methylhexanoic acid | Inactive Enantiomer | 1040 |

| (S)-2-(Aminomethyl)-4-methylpentanoic acid | Positional Isomer of Pregabalin | >10000 |

| (R)-2-(Aminomethyl)-4-methylpentanoic acid | Enantiomer of Positional Isomer | >10000 |

The data clearly indicate that both the (S)-stereochemistry at the chiral center and the placement of the aminomethyl group at the 3-position are essential for high-affinity binding to the α2-δ subunit. researchgate.net

(R)-Enantiomer Synthesis and Comparative Studies

The stereochemistry of 2-(aminomethyl)-4-methylpentanoic acid is a critical determinant of its biological activity. While the (S)-enantiomer is the pharmacologically active form, the synthesis and study of its (R)-enantiomer are crucial for understanding the stereospecificity of its molecular target interactions.

The synthesis of the (R)-enantiomer, (R)-2-(Aminomethyl)-4-methylpentanoic acid, can be achieved through various enantioselective synthesis methods common for amino acids. libretexts.org One general approach involves the use of a chiral catalyst to guide the reaction towards the desired stereoisomer. For instance, enantioselective synthesis can be performed by the hydrogenation of a Z enamido acid using a chiral rhodium catalyst. libretexts.org This method allows for the direct production of the desired enantiomer with high purity. libretexts.org Another strategy is the resolution of a racemic mixture, which contains equal amounts of the (S) and (R) enantiomers, though this is a less direct approach. libretexts.org

Comparative studies, although not extensively detailed in publicly available literature for this specific compound, are fundamental in drug development. For analogous chiral compounds, it is often observed that one enantiomer possesses significantly higher biological activity than the other. For example, in studies of the chiral compound sulforaphane, while most tests utilize a racemic mixture, it has been confirmed that the (R)-enantiomer exhibits biological activity. mdpi.com This highlights the importance of evaluating each enantiomer individually to fully characterize the pharmacological profile of a chiral drug. The differential activity between enantiomers underscores the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is necessary for optimal binding and efficacy.

Positional Isomers (e.g., 3-Amino-4-methylpentanoic acid)

Positional isomers, where the amino group is located at a different position on the pentanoic acid backbone, offer valuable insights into the structural requirements for activity. A notable positional isomer is 3-Amino-4-methylpentanoic acid, also known as β-leucine.

Unlike (S)-2-(Aminomethyl)-4-methylpentanoic acid, which is a γ-amino acid analogue, 3-Amino-4-methylpentanoic acid is a β-amino acid. It is a human metabolite and can be produced from the metabolism of L-leucine. The shift of the amino group from the 2-position of the aminomethyl group to the 3-position of the pentanoic acid chain significantly alters the molecule's spatial conformation and, consequently, its biological properties. While (S)-2-(Aminomethyl)-4-methylpentanoic acid and its analogues like gabapentin (B195806) and pregabalin are known to bind to the α2δ subunit of voltage-gated calcium channels, the biological targets and activities of 3-Amino-4-methylpentanoic acid are different. researchgate.netnih.gov

The comparison between these positional isomers emphasizes the critical role of the γ-amino acid structure for the specific pharmacological activity of gabapentinoids. The precise spacing between the carboxylic acid and the aminomethyl group in the γ-position is essential for high-affinity binding to the α2δ subunit.

Structure-Activity Relationship (SAR) Derivation

The systematic investigation of how structural modifications to a lead compound affect its biological activity is known as Structure-Activity Relationship (SAR) analysis. For (S)-2-(Aminomethyl)-4-methylpentanoic acid and its analogues, SAR studies have been instrumental in defining the key molecular features required for interaction with the α2δ subunit of voltage-gated calcium channels and for achieving desired pharmacological effects.

Correlating Structural Changes with Molecular Target Interactions

The primary molecular target of (S)-2-(Aminomethyl)-4-methylpentanoic acid and other gabapentinoids is the α2δ-1 and α2δ-2 subunit of voltage-gated calcium channels. researchgate.netnih.gov SAR studies have revealed several key structural features that govern the affinity of these compounds for their target. dntb.gov.ua

| Structural Modification | Effect on α2δ Subunit Binding | Reference |

| Position of the Amino Group | The γ-position of the amino acid is crucial. Shifting the amino group to the β-position, as in 3-Amino-4-methylpentanoic acid, significantly reduces or abolishes binding to the α2δ subunit. | researchgate.net |

| Carboxylic Acid Functionality | The presence of a free carboxyl group is important for interaction, potentially through hydrogen bonding or a salt bridge formation at the receptor site. Esterification of this group leads to a loss of activity. | nih.gov |

| Alkyl Substitution on the Backbone | The isobutyl group at the 4-position, as seen in (S)-2-(Aminomethyl)-4-methylpentanoic acid, contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and access the binding site. Modifications to this group can alter potency and selectivity. | mdpi.com |

| Conformation of the Backbone | The flexibility and conformation of the pentanoic acid chain are important. The introduction of rigid structures, such as a cyclohexyl ring in gabapentin or an adamantane (B196018) group in AdGABA, can maintain or enhance binding by presenting the key functional groups in an optimal orientation for interaction with the binding pocket of the α2δ subunit. | nih.gov |

These findings, derived from extensive synthetic and biological testing of various analogues, provide a clear picture of the pharmacophore required for high-affinity binding to the α2δ subunit.

Design Principles for Enhanced Selectivity and Efficacy in Pre-clinical Models

Several key design principles have emerged:

Increasing Lipophilicity: One strategy to improve the pharmacokinetic properties and central nervous system penetration of these compounds is to increase their lipophilicity. This can be achieved by incorporating lipophilic moieties into the structure, such as the adamantane group in the experimental compound AdGABA. nih.gov This modification aims to enhance the compound's ability to cross the blood-brain barrier.

Prodrug Approach: The development of mutual prodrugs, where two active molecules are linked together, represents another innovative design principle. For example, the synthesis of diester compounds linking gabapentin and pregabalin has been explored. nih.gov In preclinical models, certain linkers resulted in effective analgesia, while others led to reduced efficacy or increased adverse effects, highlighting the importance of the linker's structure. nih.gov This approach can potentially improve drug delivery and release at the target site.

Conformational Constraint: Introducing conformational rigidity into the molecule's backbone can lock it into a bioactive conformation, potentially increasing binding affinity and selectivity. The design of analogues with cyclic structures, such as gabapentin itself, is a prime example of this principle. mdpi.com

Selective α2δ Subunit Targeting: While gabapentin and pregabalin bind to both α2δ-1 and α2δ-2 subunits, designing analogues with greater selectivity for α2δ-1 could potentially lead to a more targeted therapeutic effect with a reduced side-effect profile. researchgate.net This involves fine-tuning the structure to exploit subtle differences in the binding pockets of the α2δ isoforms.

These design principles, rooted in a deep understanding of the SAR of this class of compounds, continue to drive the development of next-generation gabapentinoids with potentially superior therapeutic profiles for the treatment of various neurological and pain disorders.

V. Advanced Analytical Methodologies for Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of (S)-2-(Aminomethyl)-4-methylpentanoic acid, particularly for separating it from its enantiomeric counterpart and other impurities. The major challenges in its analysis are related to its amphoteric nature and the lack of a strong chromophore, which complicates UV detection. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and enantiomeric excess of (S)-2-(Aminomethyl)-4-methylpentanoic acid. Due to the molecule's poor UV absorption, direct analysis is challenging, often requiring pre-column derivatization to introduce a chromophore. researchgate.netoup.com This process creates diastereomers that can be separated on standard reverse-phase columns. nih.gov

One common derivatizing agent is Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA), which reacts with the amino group to yield derivatives detectable at around 340 nm. researchgate.netoup.com Another approach involves using a fluorenylmethoxycarbonyl (Fmoc) protecting group, particularly in the context of peptide synthesis, which also aids in detection and purification. chemimpex.com Methods have been developed and validated to quantify the unwanted (R)-enantiomer, with calibration curves showing excellent linearity. nih.gov For instance, a validated method demonstrated linearity over a concentration range of 0.01 to 0.15 mg/ml for the (R)-enantiomer impurity. nih.gov

The table below summarizes representative HPLC methods for determining enantiomeric purity.

| Parameter | Method 1: Pre-column Derivatization (FDAA) | Method 2: Direct on Chiral Column (UV Detection) |

| Column | Lichrospher C18 (250 mm × 4.6 mm, 5 µm) researchgate.net | CHIRALPAK ZWIX(+) (250 × 4.0 mm i.d.) nih.gov |

| Mobile Phase | 0.5% triethylamine (B128534) (pH 3.0 with phosphoric acid)-acetonitrile (55:45) researchgate.net | 5 mM ammonium (B1175870) hydrogen orthophosphate in MeOH/water (90/10, v/v) nih.gov |

| Flow Rate | 1 mL/min researchgate.net | 0.5 mL/min nih.gov |

| Detection | UV at 339 nm researchgate.net | UV at 212 nm nih.gov |

| Limit of Detection (LOD) | 0.2 µg/mL for each enantiomer researchgate.net | 2 µg/mL for the (R)-enantiomer nih.govnih.gov |

| Limit of Quantitation (LOQ) | Not specified in source, but linearity range is 0.20 - 2.02 µg/mL researchgate.net | 6 µg/mL for the (R)-enantiomer nih.govnih.gov |

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing amino acids and their derivatives. However, due to the low volatility of compounds like (S)-2-(Aminomethyl)-4-methylpentanoic acid, derivatization is required prior to analysis. researchgate.net This process converts the nonvolatile analyte into a more volatile derivative suitable for GC. researchgate.net

Common derivatization methods for amino acids include reaction with alkyl chloroformates to form N(O,S)-alkyl alkoxy carbonyl esters. nih.gov These derivatives can then be separated on a chiral stationary phase column, such as Chirasil-L-Val, to resolve the enantiomers. nih.gov GC-MS methods offer high sensitivity and selectivity, making them suitable for detecting trace amounts of the compound. researchgate.netnih.gov Research has focused on optimizing derivatization reactions and GC conditions to achieve reproducible and quantitative analysis of amino acid enantiomers. nih.gov For instance, derivatization can be followed by rapid temperature ramping of the GC column to enable the separation of low-volatility analytes. sci-hub.se

The direct separation of enantiomers without derivatization is highly desirable and can be achieved using chiral chromatography. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers, leading to their separation. nih.govmdpi.com

For (S)-2-(Aminomethyl)-4-methylpentanoic acid, zwitterionic CSPs derived from cinchona alkaloids and sulfonic acid have proven effective. nih.gov For example, the CHIRALPAK ZWIX(+) column allows for the direct resolution of the enantiomers. nih.gov The separation is influenced by factors such as the mobile phase composition and column temperature. nih.govresearchgate.net Coupling chiral HPLC with mass spectrometry enhances detection sensitivity, with reported limits of detection as low as 1 ng/mL for the (R)-enantiomer. nih.govnih.gov Complete separation is typically indicated by a resolution factor (Rs) of 1.5 or greater. nih.gov

Spectroscopic Characterization in Research

Spectroscopic methods are indispensable for confirming the molecular structure and identity of (S)-2-(Aminomethyl)-4-methylpentanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the definitive structural elucidation of organic molecules. hyphadiscovery.com For (S)-2-(Aminomethyl)-4-methylpentanoic acid, both ¹H NMR and ¹³C NMR spectra provide crucial information about the molecular framework. nih.gov

¹H NMR: Provides details on the number and types of protons and their connectivity. The ¹H-NMR spectrum of (S)-2-(Aminomethyl)-4-methylpentanoic acid in D₂O shows characteristic signals corresponding to the protons at different positions in the molecule. researchgate.net

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the structure.

NMR is also used to assess the purity of the compound. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. nih.gov The compound has a molecular weight of 145.20 g/mol and an exact mass of 145.110278721 Da. nih.gov

When coupled with chromatographic techniques like LC or GC, MS provides highly specific and sensitive detection. phmethods.netnih.gov In tandem mass spectrometry (MS/MS), a specific molecular ion (the parent ion) is selected and fragmented to produce product ions. nih.govchemguide.co.uk The fragmentation pattern is often unique to the molecule's structure. For (S)-2-(Aminomethyl)-4-methylpentanoic acid (often analyzed as its common equivalent, pregabalin), the parent-to-product ion transition of m/z 160.2 → 55.1 has been used for quantification in positive ion mode. nih.gov The fragmentation of the molecular ion provides clues to the compound's structure, as different bonds break to form characteristic smaller ions. chemguide.co.uklibretexts.org Alpha-cleavage is a common fragmentation pathway for aliphatic amines. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the molecule is obtained. For (S)-2-(Aminomethyl)-4-methylpentanoic acid, the IR spectrum reveals characteristic absorption bands corresponding to its primary amine, carboxylic acid, and alkyl functionalities.

As an amino acid, the compound exists as a zwitterion in the solid state, influencing the position of its characteristic absorption bands. The key vibrational modes and their expected spectral regions are detailed below:

Amino Group (–NH₃⁺): In the zwitterionic form, the primary amine is protonated. This results in N-H stretching vibrations that typically appear as a broad band in the 3100-2600 cm⁻¹ region, often overlapping with the O-H stretch of the carboxylic acid group. N-H bending (scissoring) vibrations are observed around 1630-1550 cm⁻¹.

Carboxyl Group (–COO⁻): The deprotonated carboxylate group exhibits a strong, characteristic asymmetric stretching vibration between 1610-1550 cm⁻¹ and a weaker, symmetric stretching vibration near 1400 cm⁻¹. The broad O-H stretching band from the carboxylic acid (in its non-zwitterionic form) is typically found between 3300-2500 cm⁻¹.

Alkyl Groups (C-H): The isobutyl side chain and the alkane backbone give rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations in the 1470-1365 cm⁻¹ range.

The table below summarizes the expected IR absorption frequencies for the primary functional groups in (S)-2-(Aminomethyl)-4-methylpentanoic acid.

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |

| Amino (Ammonium) (–NH₃⁺) | N-H Stretch | 3100 - 2600 | Broad, Medium |

| N-H Bend (Asymmetric) | ~1630 - 1550 | Variable | |

| Carboxyl (Carboxylate) (–COO⁻) | O-H Stretch (H-bonded) | 3300 - 2500 | Broad, Strong |

| C=O Stretch (Asymmetric) | 1610 - 1550 | Strong | |

| C=O Stretch (Symmetric) | ~1400 | Variable | |

| Alkyl (–CH, –CH₂, –CH₃) | C-H Stretch | 2960 - 2850 | Medium-Strong |

| C-H Bend | 1470 - 1365 | Variable |

Data derived from standard IR spectroscopy correlation tables and spectra of related compounds like 4-methylpentanoic acid and other amino acids. nist.gov

Optical Rotation and Circular Dichroism for Stereochemical Purity

Confirming the stereochemical configuration and purity of (S)-2-(Aminomethyl)-4-methylpentanoic acid is critical, as different enantiomers can have distinct biological activities. Optical rotation and circular dichroism are two chiroptical techniques used for this purpose.

Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (e.g., concentration, temperature, solvent, and wavelength). The (S)-enantiomer will rotate light in one direction, while its mirror image, the (R)-enantiomer, will rotate light by an equal amount in the opposite direction. nih.gov A measurement of zero rotation for a sample that is known to be chiral indicates a racemic mixture (a 50:50 mixture of both enantiomers). This method is widely used as a quality control measure to verify the enantiomeric identity of the bulk substance.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mit.eduharvard.edu A CD spectrum is obtained by plotting this difference in absorption (ellipticity) against wavelength. springernature.com Enantiomers produce CD spectra that are mirror images of each other, making CD an exceptionally precise method for assessing stereochemical purity. While the amino and carboxyl chromophores in (S)-2-(Aminomethyl)-4-methylpentanoic acid have weak absorptions in the far-UV region (190-250 nm), they exist in a chiral environment and can produce a distinct CD signal. mit.edu This technique is particularly sensitive for detecting even small amounts of an enantiomeric impurity. Furthermore, derivatization of the chiral acid can induce strong CD signals in the visible light region, enhancing detection sensitivity. nih.gov

| Technique | Principle | Application for Stereochemical Purity |

| Optical Rotation | Measures rotation of plane-polarized light by a chiral sample. | Confirms the identity of the enantiomer ((S) vs. (R)) and provides a basic check for enantiomeric excess. |

| Circular Dichroism (CD) | Measures differential absorption of left- and right-circularly polarized light. harvard.edu | Provides a "fingerprint" spectrum for the enantiomer. Highly sensitive for quantifying enantiomeric purity and detecting trace enantiomeric impurities. |

Derivatization Strategies for Enhanced Analysis

(S)-2-(Aminomethyl)-4-methylpentanoic acid lacks a strong chromophore, which makes its direct detection by common spectroscopic methods like UV-Vis or fluorescence challenging, especially at low concentrations. creative-proteomics.com Derivatization is a chemical modification technique used to attach a chromophoric or fluorophoric tag to the analyte, thereby enhancing its detectability and improving chromatographic separation. actascientific.com

Pre-column and Post-column Derivatization for Spectroscopic Detection

In the context of High-Performance Liquid Chromatography (HPLC), derivatization can be performed either before the sample is injected onto the column (pre-column) or after the analyte has been separated on the column but before it reaches the detector (post-column). actascientific.comactascientific.com

Pre-column derivatization involves reacting the sample with the derivatizing agent before chromatographic separation. nih.gov

Advantages: This approach offers greater flexibility in reaction conditions (temperature, time) and can remove excess reagent before injection, preventing interference with the chromatography. It often results in more stable derivatives and can be automated. creative-proteomics.comnih.gov

Disadvantages: The derivatization reaction must be complete and yield a single, stable product. Any impurities formed during the reaction can lead to interfering peaks in the chromatogram. creative-proteomics.com

Post-column derivatization involves mixing the column eluent containing the separated analytes with a reagent stream in a reaction coil before the mixture flows into the detector. actascientific.comnih.gov

Advantages: This method avoids the formation of multiple derivative products from a single analyte and is not affected by the stability of the derivative. It is highly reproducible and less prone to interference from the sample matrix. creative-proteomics.comactascientific.com

Disadvantages: The reaction must be very rapid and compatible with the mobile phase. It requires additional hardware, such as a reagent pump and a reaction coil, which can increase band broadening and system complexity. creative-proteomics.comactascientific.com

| Derivatization Strategy | Description | Key Advantages | Key Disadvantages |